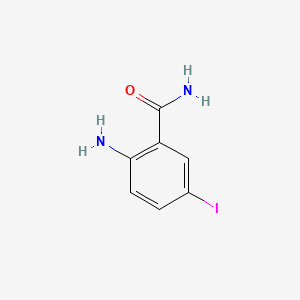

2-Amino-5-iodobenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQMRDGVYDVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186331 | |

| Record name | Benzamide, 2-amino-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32658-67-6 | |

| Record name | 2-Amino-5-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32658-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-amino-5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032658676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-amino-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 Iodobenzamide and Its Derivatives

Strategies for the Direct Synthesis of 2-Amino-5-iodobenzamide

The direct introduction of an iodine atom onto the 2-aminobenzamide (B116534) scaffold is a primary strategy for the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Iodination Reactions of 2-Aminobenzamide Precursors

The iodination of 2-aminobenzamide is a common and direct route to this compound. This electrophilic substitution reaction takes advantage of the activating effect of the amino group on the aromatic ring. Various iodinating agents and reaction conditions have been explored to optimize the yield and regioselectivity of this transformation.

One established method involves treating 2-aminobenzamide with iodine in an aqueous solution of sodium bicarbonate. nih.gov In a typical procedure, powdered iodine is added portion-wise to a stirred solution of 2-aminobenzamide and sodium bicarbonate in water, and the reaction is allowed to proceed overnight at room temperature. nih.gov

Alternative iodinating agents such as N-iodosuccinimide (NIS) and iodine monochloride (ICl) are also employed. organic-chemistry.orgontosight.ai The reaction with NIS is often performed in an organic solvent like acetonitrile (B52724) at room temperature. rsc.org The use of NIS provides a milder alternative to other iodinating systems. organic-chemistry.orgrsc.org Iodine monochloride, a powerful electrophile, can also effectively iodinate anilines and their derivatives. ontosight.ainiscpr.res.in The reaction with ICl is typically rapid and can be carried out in aqueous or mixed solvent systems. niscpr.res.inresearchgate.net

The choice of iodinating agent and reaction conditions can significantly influence the outcome of the reaction. For instance, the reactivity of the iodinating species and the pH of the reaction medium are critical parameters that control the rate and selectivity of the iodination. niscpr.res.inresearchgate.net

Table 1: Iodination of 2-Aminobenzamide

| Iodinating Agent | Solvent | Base/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Iodine (I₂) | Water | Sodium Bicarbonate (NaHCO₃) | Room Temperature, overnight | Not specified | nih.gov |

| N-Iodosuccinimide (NIS) | Acetonitrile | None | Room Temperature | Not specified | rsc.org |

Conversion from 2-Amino-5-iodobenzonitrile (B177357)

An alternative pathway to this compound involves the hydrolysis of the corresponding nitrile, 2-amino-5-iodobenzonitrile. nih.gov This two-step approach first requires the synthesis of the nitrile intermediate, followed by its conversion to the primary amide.

The hydrolysis of 2-amino-5-iodobenzonitrile can be achieved under acidic conditions. nih.gov A common method involves treating the nitrile with concentrated sulfuric acid at a low temperature (0 °C), followed by stirring at room temperature for an extended period. nih.gov The reaction is then quenched by pouring the mixture onto ice and neutralizing it with a base, such as aqueous ammonium (B1175870) hydroxide, to precipitate the amide product. nih.gov

This method provides a viable route when the direct iodination of 2-aminobenzamide is not preferred or when 2-amino-5-iodobenzonitrile is a more readily available starting material. bldpharm.comscbt.com

Synthesis of Halogenated Anthranilamide Intermediates

The synthesis of various halogenated anthranilamide intermediates is crucial for accessing a diverse range of substituted benzamide (B126) derivatives. These intermediates can be prepared through direct halogenation of 2-aminobenzamide or from corresponding substituted anthranilic acids.

For instance, 2-amino-5-bromobenzamide (B60110) can be synthesized by treating 2-aminobenzamide with N-bromosuccinimide (NBS) in acetonitrile at room temperature. rsc.org Similarly, other halogenated anthranilamides can be prepared using appropriate N-halosuccinimide reagents. rsc.orgsioc-journal.cn These reactions are typically straightforward and provide the desired products in good yields after purification. rsc.org

The synthesis of these intermediates is a key step in the development of more complex molecules, including those with applications in medicinal chemistry. mdpi.comgoogle.comnih.gov

One-Pot Synthetic Approaches for Substituted 2-Aminobenzamides

One-pot syntheses offer an efficient and atom-economical approach to substituted 2-aminobenzamides and related heterocyclic systems like quinazolinones. acs.orgrsc.orgnih.govsioc-journal.cnscispace.comresearchgate.net These methods often involve the reaction of an isatoic anhydride (B1165640) derivative with an amine, followed by further transformations in the same reaction vessel. acs.orgresearchgate.net

For example, substituted 2-aminobenzamides can be prepared by reacting an isatoic anhydride with an appropriate amine, such as 4-methoxybenzylamine, in a solvent like dioxane at elevated temperatures. acs.org This is followed by subsequent reaction steps to build the desired molecular complexity. acs.org

Another one-pot strategy involves the reaction of 2-aminobenzamides with reagents like di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form quinazoline-2,4-diones. acs.org Such methods are valuable for their operational simplicity and ability to generate diverse libraries of compounds from common starting materials. acs.orgresearchgate.net

Production Methods for Related 2-Amino-5-iodobenzoic Acid

2-Amino-5-iodobenzoic acid is a closely related and important precursor for the synthesis of this compound and other derivatives. ontosight.aichemicalbook.com Its synthesis is most commonly achieved through the direct iodination of 2-aminobenzoic acid (anthranilic acid). google.comgoogle.comgoogle.comgoogle.com

Iodine monochloride (ICl) is another effective reagent for the iodination of anthranilic acid. orgsyn.org The reaction is typically performed by adding a solution of ICl in hydrochloric acid to a solution of anthranilic acid. orgsyn.org This method has been reported to provide high yields of 5-iodoanthranilic acid. orgsyn.org

The choice of iodinating system depends on factors such as desired yield, cost, and ease of handling. google.comorgsyn.org

Table 2: Synthesis of 2-Amino-5-iodobenzoic Acid from 2-Aminobenzoic Acid

| Iodinating System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodine (I₂), Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temperature or 50 °C | High | google.comgoogle.comgoogle.comgoogle.com |

| Iodine (I₂), Iodic Acid (HIO₃) | Acetic Acid | Room Temperature | ~60% (based on iodine atoms) | google.comgoogle.com |

| Iodine Monochloride (ICl) | Aqueous Hydrochloric Acid | 5-22 °C | 88-90% | orgsyn.org |

Structural Elucidation and Spectroscopic Characterization of 2 Amino 5 Iodobenzamide

Advanced Spectroscopic Techniques for Structural Analysis

A suite of spectroscopic methods has been employed to characterize 2-Amino-5-iodobenzamide, each providing unique insights into its molecular structure. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-Phase Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solution is a powerful tool for confirming the structure of this compound. mdpi.comnih.gov The ¹H NMR spectrum, acquired at 500 MHz, shows characteristic signals that are consistent with the expected molecular structure. mdpi.com The spectrum displays a set of multiplets for the aromatic protons and three broad singlets in the aromatic region, between δ 6.50 and 7.80 ppm. mdpi.comnih.gov A notable feature is an intense singlet at approximately δ 6.70 ppm, which integrates to two protons. mdpi.com The non-equivalence of the amide protons, resulting from the hindered rotation of the C(O)-NH₂ single bond, leads to two distinct resonances with different chemical shift values. mdpi.comnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Aromatic Protons | 6.50 - 7.80 (multiplets and broad singlets) | DMSO-d₆ |

| NH₂ (Amine) | ~6.70 (intense singlet) | DMSO-d₆ |

| CONH₂ (Amide) | Two distinct resonances | DMSO-d₆ |

Data sourced from a 500 MHz ¹H NMR spectrum. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. mdpi.comnih.gov The UV-Vis spectrum, along with theoretical calculations, helps in understanding the electronic properties of the compound. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, has been instrumental in characterizing the functional groups present in this compound in the solid state. mdpi.comnih.gov The experimental IR frequencies have been tabulated and compared with theoretical calculations. nih.gov Similarly, the experimental Raman spectra have been compared with calculated frequencies, showing good agreement. nih.gov

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through X-ray crystallography.

X-ray Crystallography for Molecular Conformation and Packing

Single crystal X-ray diffraction (XRD) provides unambiguous proof of the molecular structure and the existence of various interactions within the crystal lattice. mdpi.comnih.gov While the specific crystal structure of this compound is part of a broader study on halogenated 2-aminobenzamides, the analysis of a model compound, 2-amino-5-bromobenzamide (B60110), offers significant insights. mdpi.comnih.gov The XRD analysis confirms the presence of both intramolecular and intermolecular hydrogen bonds. mdpi.comnih.gov

Analysis of Intramolecular and Intermolecular Interactions

The study of 2-aminobenzamide (B116534) derivatives reveals the presence of significant intramolecular and intermolecular interactions. mdpi.com DFT and XRD studies have confirmed the existence of intramolecular hydrogen bonding between the amine (-NH₂) and carbonyl (C=O) groups. The presence of the iodine atom is noted to enhance the strength of hydrogen bonds compared to its bromo-analogue due to iodine's higher polarizability.

X-ray crystallography on a related compound provides clear evidence of an intramolecular hydrogen bond between the amide oxygen and an amine hydrogen. nih.gov Furthermore, the amide unit acts as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. mdpi.comnih.gov These interactions occur between the oxygen atom of one molecule and the amine or amide NH group of a neighboring molecule, as well as between the amine nitrogen and an amide proton of different molecules. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-5-bromobenzamide |

Hydrogen Bonding Networks (N—H⋯O, C—H⋯π)

The crystal structure of this compound is significantly influenced by a robust network of hydrogen bonds. The amide and amine groups are key participants, acting as hydrogen bond donors, while the carbonyl oxygen serves as a primary acceptor.

Studies on halogenated 2-aminobenzamides, including the 5-iodo derivative, confirm the presence of strong intermolecular hydrogen bonds. mdpi.com The amide unit functions as both a hydrogen bond donor and an acceptor, leading to the formation of complex, interconnected structures. mdpi.com In the solid state, strong intermolecular hydrogen bonds are observed between the carbonyl oxygen of one molecule and the amine or amide N-H group of a neighboring molecule. mdpi.com This results in the formation of dimeric or tetrameric synthons, which then assemble into larger sheets or chains.

Specifically, the N—H⋯O interactions are a dominant feature, creating well-defined patterns in the crystal lattice. While detailed crystallographic data for this compound itself is not publicly available, analysis of its close analogue, 2-amino-5-bromobenzamide, provides a representative model for these interactions. mdpi.com The primary interactions involve the amide and amine protons forming bonds with the carbonyl oxygen of adjacent molecules.

| Donor (D) — H···Acceptor (A) | Interaction Type | Description |

|---|---|---|

| N(Amide)—H···O=C | Intermolecular | Forms primary dimeric structures linking molecules head-to-tail. |

| N(Amine)—H···O=C | Intermolecular | Contributes to the extension of the hydrogen-bonded network into sheets. |

| C(Aromatic)—H···π | Intermolecular | Weak interactions that provide additional stabilization to the crystal packing. |

Halogen Bonding Interactions (C—I⋯π)

A key feature in the structural chemistry of this compound is the presence of halogen bonding. The iodine atom, being a heavy halogen, possesses a region of positive electrostatic potential known as a "σ-hole" on the extension of the C—I covalent bond. acs.org This electrophilic region can form an attractive, non-covalent interaction with a nucleophilic (electron-rich) site on an adjacent molecule. acs.org

| Donor (D)···Acceptor (A) | Interaction Type | Description |

|---|---|---|

| C—I···π(Aromatic Ring) | Halogen Bond | An attractive interaction between the electrophilic σ-hole of the iodine atom and the nucleophilic π-system of a neighboring benzene (B151609) ring, contributing to the formation of molecular sheets. researchgate.net |

Conformational Analysis of Amide Protons and Hindered Rotation

The conformational properties of this compound in solution have been characterized using ¹H-NMR spectroscopy. A significant finding is the magnetic non-equivalence of the two amide protons (—C(O)NH₂). mdpi.comsemanticscholar.org This phenomenon arises from the hindered rotation around the C(O)—NH₂ single bond on the NMR timescale. mdpi.comnih.gov

Due to this restricted rotation, the two amide protons reside in different chemical environments relative to the rest of the molecule, causing them to resonate at different chemical shift values. semanticscholar.org In the ¹H-NMR spectrum of this compound acquired in DMSO-d₆, these protons appear as two distinct broad singlets. mdpi.com This observation is a hallmark of primary amides where rotation around the C-N bond is slow. One proton is typically cis and the other trans to the carbonyl oxygen, leading to their differentiation in the NMR spectrum. Studies on related compounds show these two broad singlets appearing around δ 7.12–7.13 ppm and δ 7.82–7.90 ppm. semanticscholar.org

It is noted, however, that intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-amino group protons is not observed in the solution phase. mdpi.com This is attributed to the rapid exchange of these amine protons with the solvent and the fast rotation around the Ar—NH₂ single bond. mdpi.com

| Proton | Chemical Shift (δ) Range (ppm) | Multiplicity | Reason for Non-Equivalence |

|---|---|---|---|

| Amide Proton 1 (Hₐ) | ~7.13 | Broad Singlet | Hindered rotation around the C(O)—NH₂ bond. mdpi.comsemanticscholar.orgnih.gov |

| Amide Proton 2 (Hₑ) | ~7.90 | Broad Singlet |

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Iodobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency, making it well-suited for studying molecules like 2-Amino-5-iodobenzamide.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its equilibrium geometry. These calculations explore the potential energy surface of the molecule to identify conformational isomers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, this primarily involves the rotation of the amino (-NH2) and benzamide (B126) (-CONH2) groups relative to the benzene (B151609) ring.

The electronic structure of the molecule, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. Key aspects of the electronic structure that are often analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the strength of intramolecular interactions, such as hydrogen bonding between the amino and amide groups, and the delocalization of electron density from lone pairs into antibonding orbitals, which contributes to the molecule's stability.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic compounds.

DFT calculations are a powerful tool for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can aid in the assignment of experimental vibrational modes to specific atomic motions, such as the stretching and bending of C-H, N-H, C=O, and C-I bonds. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in Nuclear Magnetic Resonance (NMR) spectroscopy can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the Ultraviolet-Visible (UV-Vis) spectrum. researchgate.net This allows for the prediction of the molecule's absorption spectrum and provides insight into the nature of its electronic transitions.

Quantum Chemical Calculations for Molecular Properties

Beyond electronic structure and spectra, quantum chemical calculations can determine a range of molecular properties for this compound that are crucial for understanding its behavior and potential applications. rsc.org

These calculations often involve higher levels of theory or specific computational approaches to derive accurate values for various descriptors.

Thermochemical Properties: Quantum chemical methods can be used to calculate thermodynamic properties such as the enthalpy of formation, entropy, and heat capacity. These values are essential for understanding the stability of the molecule and the energetics of reactions in which it may participate.

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the electron density topology to define atomic basins and the nature of chemical bonds. It can provide quantitative measures of bond strength and characterize non-covalent interactions within the molecule.

Global Reactivity Descriptors: Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated as -E_LUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/(2η).

Table 2: Calculated Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | -E_HOMO | 6.2 eV |

| Electron Affinity (A) | -E_LUMO | 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 3.85 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.35 eV |

| Softness (S) | 1/η | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 3.15 eV |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 1 and are representative of what would be obtained from quantum chemical calculations.

Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for exploring the potential chemical reactions of this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the most likely reaction pathways and the energy barriers associated with them. rsc.org

Transition State Search: A key aspect of modeling reaction pathways is the location of transition states, which are the highest energy points along the reaction coordinate. Various algorithms can be employed to find these saddle points on the potential energy surface. The structure of the transition state provides insight into the mechanism of the reaction.

Reaction Coordinate Analysis: Once a transition state is located, the intrinsic reaction coordinate (IRC) can be calculated to confirm that it connects the reactants and products. The IRC provides a detailed view of the geometric changes that occur as the reaction progresses.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (Ea). This is a critical parameter that determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

By applying these computational techniques, a comprehensive understanding of the chemical reactivity of this compound can be achieved, guiding further experimental studies and the potential design of new synthetic routes or applications.

Derivatization and Scaffold Transformation Chemistry of 2 Amino 5 Iodobenzamide

Utilization as Synthons for Nitrogen-Containing Heterocyclic Compounds

The strategic placement of reactive functional groups in 2-amino-5-iodobenzamide makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems. The amino and amide functionalities can participate in cyclization reactions to form nitrogen-containing rings, while the iodo group provides a handle for further functionalization.

Synthesis of Indoles and Annulated Indole Derivatives

While direct palladium-catalyzed cyclization of this compound to form indole derivatives is a plausible synthetic strategy, literature precedents often utilize closely related analogues to construct poly-substituted indole scaffolds. For instance, a facile and general approach to 2,5,7-trisubstituted indoles has been reported using 2-bromo-6-iodo-4-substituted anilines. This methodology involves a one-pot Sonogashira cross-coupling with terminal alkynes, followed by a palladium-catalyzed cyclization step.

A similar strategy can be envisioned for this compound. The process would involve an initial palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The resulting 2-amino-5-iodo-N-(alkynyl)benzamide, where the alkynyl group is positioned ortho to the amino group, could then undergo a palladium-catalyzed heteroannulation to furnish the 6-iodo-1H-indole-7-carboxamide scaffold. The iodo-substituent at the 6-position of the indole ring offers a site for further diversification through subsequent cross-coupling reactions.

This synthetic approach is exemplified by the use of 2-amino-5-bromo-3-iodobenzamide, which undergoes palladium-catalyzed Sonogashira cross-coupling with terminal acetylenes to yield 2-amino-3-(arylalkynyl)benzamides. These intermediates are then subjected to palladium chloride-mediated heteroannulation to produce 2-aryl-1H-indole-7-carboxamides. This highlights the potential of halogenated 2-aminobenzamides as valuable synthons for complex indole derivatives.

Table 1: Potential Synthesis of Indole Derivatives from a this compound Analogue

| Starting Material Analogue | Reagents and Conditions | Intermediate Product | Final Product |

| 2-Amino-5-bromo-3-iodobenzamide | 1. Terminal acetylene, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base (e.g., Et₃N) 2. PdCl₂ | 2-Amino-5-bromo-3-(arylalkynyl)benzamide | 2-Aryl-5-bromo-1H-indole-7-carboxamide |

Synthesis of Quinazolines and Quinazolinone Derivatives

This compound is a direct and effective precursor for the synthesis of quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry. The reaction of this compound with various electrophilic partners can lead to the formation of the fused pyrimidine ring system.

For example, the condensation of this compound with benzaldehyde derivatives in the presence of molecular iodine in ethanol under reflux conditions affords 2-aryl-6-iodoquinazolin-4(3H)-ones. nih.gov These iodo-substituted quinazolinones can be further modified, for instance, by aromatization using phosphorus oxychloride (POCl₃) to yield 2-aryl-4-chloro-6-iodoquinazolines. nih.gov

Furthermore, simpler quinazolinone systems can also be accessed. The acid-catalyzed cyclization of this compound with 1,3,5-trioxane using a combination of carbon and aluminum electrodes under electrochemical conditions produces 6-iodoquinazolin-4(3H)-one in good yield. snnu.edu.cn

Table 2: Synthesis of Quinazolinone Derivatives from this compound

| Reactant | Reagents and Conditions | Product |

| Benzaldehyde derivatives | I₂, EtOH, reflux | 2-Aryl-6-iodoquinazolin-4(3H)-one nih.gov |

| 1,3,5-Trioxane | Acetic acid, MeOH, C/Al electrodes (electrochemical) | 6-Iodoquinazolin-4(3H)-one snnu.edu.cn |

Formation of Imidazo/Benzimidazo[1,2-c]quinazolines

The synthesis of more complex fused heterocyclic systems, such as imidazo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines, can be achieved from precursors derived from 2-aminobenzamides. A common strategy involves the initial construction of a 2-(2-halophenyl)imidazole or benzimidazole intermediate, which then undergoes an intramolecular cyclization to form the final tricyclic or tetracyclic system.

While a direct one-pot synthesis from this compound is not extensively reported, a plausible synthetic route can be proposed. First, this compound could be converted to a 2-(2-iodophenyl)imidazole or benzimidazole derivative. For instance, reaction with an appropriate 1,2-dicarbonyl compound and ammonia source could lead to the formation of a 2-(2-amino-5-iodophenyl)imidazole. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction could introduce a second halogen, such as bromine, at the 2'-position of the phenyl ring. The resulting 2-(2-bromo-5-iodophenyl)imidazole could then undergo a copper-catalyzed Ullmann-type C-N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction to yield the desired imidazo[1,2-c]quinazoline scaffold. This multi-step approach highlights the versatility of this compound as a starting point for complex heterocyclic synthesis.

Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of new carbon-carbon bonds and further molecular diversification.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for the formation of carbon-carbon bonds. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

The Sonogashira coupling can be performed on derivatives of this compound. For example, 2-aryl-4-chloro-6-iodoquinazolines, which are synthesized from this compound, can undergo selective Sonogashira cross-coupling at the C-6 position with terminal acetylenes like phenylacetylene. nih.gov This reaction is typically carried out using a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) iodide (CuI) co-catalyst, and a base like cesium carbonate (Cs₂CO₃) in a solvent such as tetrahydrofuran (THF). nih.gov The selectivity for the reaction at the C-I bond over the C-Cl bond is due to the greater reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

Table 3: Example of Sonogashira Cross-Coupling on a Derivative of this compound

| Substrate | Coupling Partner | Catalyst System | Product |

| 2-Aryl-4-chloro-6-iodoquinazoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃ | 2-Aryl-4-chloro-6-(phenylethynyl)quinazoline nih.gov |

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is another powerful palladium-catalyzed method for the formation of C-C bonds, typically between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. Given the presence of the iodo-substituent, this compound and its derivatives are expected to be excellent substrates for Suzuki-Miyaura coupling reactions.

This reaction allows for the introduction of a wide range of aryl and vinyl groups at the 5-position of the benzamide (B126) ring. The general catalytic cycle for the Suzuki coupling involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

While specific examples detailing the Suzuki-Miyaura coupling of this compound itself are not prevalent in the reviewed literature, the reaction is a standard transformation for aryl iodides. It is anticipated that this compound would readily couple with various arylboronic acids under standard Suzuki-Miyaura conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

Table 4: Generalized Suzuki-Miyaura Cross-Coupling of this compound

| Substrate | Coupling Partner | Typical Catalyst System | Expected Product |

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Amino-5-arylbenzamide |

Stille Cross-Coupling Approaches

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide. wikipedia.org The iodo-substituent on the this compound scaffold makes it an excellent electrophilic partner for such transformations. This reaction is highly valued for its tolerance of a wide array of functional groups, including the amino and amide moieties present in the starting material. jk-sci.comnrochemistry.com

The general mechanism of the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by a transmetalation step with the organostannane reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgnrochemistry.com

While specific examples detailing the Stille coupling of this compound are not prevalent in readily available literature, its structure is well-suited for this reaction. A variety of organostannanes can be employed to introduce diverse substituents at the 5-position of the benzamide ring, including aryl, heteroaryl, vinyl, and alkyl groups. Additives such as copper(I) iodide can be used to enhance the reaction rate. organic-chemistry.org

Table 1: Representative Stille Cross-Coupling Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-Amino-5-R-benzamide |

This table illustrates a general reaction scheme. "R" can represent various organic groups.

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing both an amino and a carboxamide group in an ortho relationship, makes it an ideal precursor for the synthesis of various fused heterocyclic systems, most notably quinazolinones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Heteroannulation reactions are a cornerstone in the synthesis of heterocyclic compounds. For 2-aminobenzamides, condensation with various carbon sources leads to the formation of the quinazolinone ring system. For instance, the reaction with aldehydes or their equivalents is a common strategy. The reaction typically proceeds through the initial formation of an imine between the amino group of the benzamide and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation or dehydration to afford the aromatic quinazolinone core. The iodine atom at the 5-position is retained in the product, offering a site for further functionalization.

Boric acid has emerged as a mild, inexpensive, and environmentally benign catalyst for a variety of organic transformations, including amidation and condensation reactions. orgsyn.orgsemanticscholar.org It can effectively catalyze the cyclocondensation of 2-aminobenzamides with aldehydes or carboxylic acids to furnish quinazolinones. The reaction is thought to proceed by the activation of the carbonyl group of the aldehyde or carboxylic acid by boric acid, facilitating the nucleophilic attack of the amino group. nih.gov This method avoids the use of harsh reagents and often proceeds under solvent-free or microwave-assisted conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Table 2: Boric Acid-Catalyzed Synthesis of a 6-Iodoquinazolin-4(3H)-one Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | R-CHO (Aldehyde) | H₃BO₃ | 2-R-6-iodoquinazolin-4(3H)-one |

This table represents a plausible synthetic route based on the known reactivity of 2-aminobenzamides.

Palladium catalysts are not only used for cross-coupling reactions but also for intramolecular cyclizations. While direct cyclization of this compound mediated by palladium chloride is not a standard procedure, derivatives of this compound can undergo palladium-catalyzed intramolecular C-H amination or other cyclization cascades to form complex heterocyclic structures. researchgate.netrsc.org For example, an N-alkenyl derivative of this compound could potentially undergo an intramolecular Heck reaction or an aza-Wacker type cyclization to form novel polycyclic systems. nih.gov These advanced strategies significantly expand the molecular complexity that can be achieved from this versatile starting material.

Amidation and Substitution Reactions for Scaffold Diversification

The functional groups of this compound allow for straightforward derivatization through amidation and substitution reactions, enabling the diversification of the molecular scaffold for structure-activity relationship (SAR) studies.

The primary amino group can readily undergo acylation with acyl chlorides or anhydrides, or amidation with carboxylic acids using standard coupling reagents, to yield the corresponding N-acylated derivatives. This modification can be used to introduce a wide range of substituents and modulate the electronic and steric properties of the molecule.

Furthermore, the electron-donating amino group and the deactivating but ortho-, para-directing iodo and amide groups influence the regioselectivity of further electrophilic aromatic substitution reactions. pressbooks.publibretexts.org Nitration, halogenation, or sulfonation would likely occur at the positions ortho or para to the activating amino group, although the steric hindrance and electronic effects of the other substituents would need to be considered.

Derivatization for Enhanced Mass Spectrometry Applications

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a common strategy to improve the detection and quantification of analytes. ddtjournal.comresearchgate.net Compounds with poor ionization efficiency or those that are present in complex matrices at low concentrations can be derivatized to enhance their signal. nih.govnih.gov

The primary amino group of this compound is a suitable target for derivatization. Reagents that introduce a readily ionizable moiety or a group that improves chromatographic retention can be employed. researchgate.net For example, dansyl chloride reacts with primary amines to produce highly fluorescent sulfonamides that also show enhanced ionization in electrospray ionization (ESI) mass spectrometry. Other reagents can introduce permanently charged groups, significantly increasing the sensitivity of detection in MS. ddtjournal.com This approach is valuable in metabolomics and pharmacokinetic studies where sensitive detection is crucial.

Table 3: Common Derivatization Reagents for Primary Amines in LC-MS

| Derivatization Reagent | Functional Group Targeted | Purpose |

| Dansyl Chloride | Primary/Secondary Amines | Enhanced Fluorescence and MS Signal |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | UV/Fluorescence Detection, Improved Chromatography |

| N-succinimidyl esters | Primary Amines | Stable Amide Bond Formation, Introduction of Tags |

Biological and Pharmacological Research Applications of 2 Amino 5 Iodobenzamide Derivatives

Investigations into Antimicrobial and Antifungal Activities

A series of novel 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated for their potential as antimicrobial agents. The in vitro screening of these compounds against a panel of bacterial and fungal strains has revealed that many possess moderate to good activity.

The antibacterial activity was tested against Gram-positive bacteria, Staphylococcus aureus and Bacillis subtilis, and Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli. For antifungal activity, the derivatives were screened against Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. One particular derivative demonstrated significant antimicrobial potential. nih.gov This compound showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also exhibited good antibacterial activity against all tested bacterial strains. nih.gov Other compounds in the series showed moderate to good activity against one or more of the tested microbial strains. nih.gov

| Microorganism | Activity Level |

|---|---|

| Aspergillus fumigatus | Excellent (More potent than Clotrimazole) |

| Saccharomyces cerevisiae | Excellent |

| Staphylococcus aureus | Good |

| Bacillis subtilis | Good |

| Pseudomonas aeruginosa | Good |

| Escherichia coli | Good |

Exploration of Anticancer and Antiproliferative Potentials

The structural motif of 2-aminobenzamide has also been explored for its anticancer properties, leading to the development of derivatives with activity against various cancer cell lines.

Research into the anticancer effects of related benzamidoxime (B57231) derivatives has provided insights into their potential against leukemia. Specifically, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs, which share a similar structural core with 2-amino-5-iodobenzamide, have been synthesized and investigated for their activity against human leukemia cells. nih.gov

These derivatives were found to inhibit the viability of both Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines in a dose-dependent manner. nih.gov The study indicated that the benzamidoximes with chloride substitutes were particularly effective, causing a significant decrease in cell growth. nih.gov At lower concentrations (below the half-maximal inhibitory concentration, IC50), this effect was transient, causing a temporary cell-cycle delay. However, at higher concentrations (above the IC50), the cell growth attenuation was long-lasting, leading to cell death. nih.gov The findings suggest that these derivatives induce a transient cell-cycle delay at low doses and trigger cell death at higher doses. nih.gov

Further research has expanded the investigation of 2-aminobenzamide derivatives to solid tumors. A series of new orally bioavailable 5-(thiophen-2-yl)-substituted 2-aminobenzamide histone deacetylase (HDAC) inhibitors were synthesized and evaluated for their anti-tumor activity. nih.gov

One compound from this series demonstrated promising inhibitory activity against the growth of HCT116 human colon carcinoma cells. nih.gov In vivo studies using HCT116 cell xenografts in nude mice showed that this compound significantly reduced the tumor volume. nih.gov This research highlights the potential of modifying the 5-position of the 2-aminobenzamide scaffold to develop potent and selective anticancer agents.

| Compound | Cell Line | In Vivo Model | Outcome |

|---|---|---|---|

| 5-(thiophen-2-yl)-substituted 2-aminobenzamide HDAC inhibitor | HCT116 (Human Colon Carcinoma) | Nude mice xenograft | Significant reduction in tumor volume |

Antitubercular Activity Research

Derivatives of anthranilic acid, a class of compounds that includes this compound, have been identified as inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis. This compound itself has been utilized as a key intermediate in the synthesis of more complex molecules with antitubercular properties. mdpi.com

Mycolic acids are crucial components of the mycobacterial cell wall, and their synthesis is a key target for antitubercular drugs. The enzyme MabA (FabG1) is an essential component of the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids to produce mycolic acids. Anthranilic acid derivatives have been discovered as inhibitors of MabA. mdpi.com

Further investigation into the mechanism of action of these anthranilic acid derivatives has revealed that they can induce intrabacterial acidification. This effect is a significant contributor to their antimycobacterial activity. The anthranilic acid core of these molecules appears to be the primary driver of this bacterial response, leading to an arrest of replication and fatty acid synthesis. mdpi.com This mechanism is shared with pyrazinamide, a frontline tuberculosis drug, which is activated to pyrazinoic acid and is particularly effective in acidic environments. mdpi.com The ability of these compounds to acidify the bacterial cytoplasm represents a promising strategy for combating M. tuberculosis. mdpi.com

Role in Diagnostic Imaging Research (due to iodo substituent)

The incorporation of an iodine atom in the benzamide (B126) structure is of significant interest in the field of diagnostic imaging. Specifically, radioisotopes of iodine can be used to label these molecules, turning them into radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) scans. These imaging techniques allow for the non-invasive visualization and quantification of physiological processes at the molecular level.

Benzamide derivatives are particularly useful as they can be designed to bind with high affinity and selectivity to specific biological targets, such as receptors or transporters, that are implicated in various diseases. For instance, iodinated benzamide derivatives have been developed and evaluated for their potential in imaging melanoma. nih.gov The rationale behind this is the affinity of the benzamide structure for melanin, a pigment that is abundant in most melanoma cells. nih.gov By labeling these benzamides with a positron-emitting radionuclide like Gallium-68, researchers can create PET imaging agents that can potentially detect melanoma lesions. nih.gov

In the realm of neuroimaging, iodinated benzamides have been studied as ligands for dopamine (B1211576) D2 receptors, which are crucial in a variety of neurological and psychiatric disorders. nih.govwjgnet.com The ability to image these receptors can aid in the diagnosis and understanding of these conditions. The development of such radiotracers is a complex process that involves synthesizing and evaluating numerous derivatives to find a candidate with optimal properties, including high affinity for the target, good blood-brain barrier penetration, and appropriate clearance from the body. researchgate.netsigmaaldrich.com

Furthermore, the versatility of the benzamide scaffold allows for the development of multimodal imaging agents. For example, a single compound containing both a fluorine atom for PET imaging and an iodine atom for potential targeted radionuclide therapy has been explored. rsc.org This theranostic approach, combining diagnosis and therapy in one agent, represents a promising future direction in personalized medicine.

Applications in Non-alcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Treatment Research

While direct research on this compound for the treatment of NAFLD and NASH is not extensively documented in current literature, the broader class of benzamide derivatives is being investigated for therapeutic properties relevant to these conditions. NAFLD is characterized by the accumulation of fat in the liver, which can progress to NASH, a more severe form involving inflammation and liver damage. nih.gov

One area of interest is the anti-inflammatory properties of benzamides. nih.gov Since inflammation is a key driver of NASH progression, compounds that can modulate inflammatory pathways are considered potential therapeutic agents. nih.govtaylorfrancis.com Research has shown that some benzamides can inhibit the production of pro-inflammatory cytokines. nih.gov

Another relevant line of research focuses on the role of poly (ADP-ribose) polymerase (PARP) in liver disease. PARP inhibitors, which include compounds with a benzamide structure, have been shown to protect against the development of fatty liver in animal models of NAFLD. researchgate.netnih.gov For instance, 3-aminobenzamide, a structural isomer of 2-aminobenzamide, has demonstrated protective effects against liver injury in rats by inhibiting PARP. nih.gov The inhibition of PARP is thought to improve fatty acid oxidation and reduce oxidative stress, both of which are beneficial in the context of NAFLD. nih.gov

It is also worth noting that studies have explored the impact of iodine on liver health. One study found that iodine excess could induce hepatic steatosis in mice, suggesting a complex relationship between iodine levels and liver fat accumulation. nih.gov This highlights the importance of understanding the complete pharmacological profile of iodinated compounds.

Although the direct application of this compound in NAFLD and NASH is yet to be established, the investigation of related benzamide derivatives for their anti-inflammatory and PARP-inhibiting activities suggests a potential, albeit indirect, avenue for future research.

Enzyme Inhibition Studies (e.g., Tyrosinase)

Derivatives of benzamide have been a subject of interest in enzyme inhibition studies, particularly concerning tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.gov Inhibitors of this enzyme are sought after for applications in cosmetics as skin-lightening agents and in medicine for the treatment of hyperpigmentation disorders. researchgate.net

Several studies have synthesized and evaluated a variety of benzamide derivatives for their tyrosinase inhibitory activity. researchgate.netresearchgate.net The inhibitory potential of these compounds is often quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For comparison, kojic acid is a well-known tyrosinase inhibitor and is often used as a standard in these studies. researchgate.net

Research has shown that certain N-substituted benzamide derivatives can exhibit potent tyrosinase inhibition, with some compounds having IC50 values significantly lower than that of kojic acid. researchgate.netnve.nl The structure-activity relationship (SAR) studies of these derivatives help in understanding how different chemical modifications to the benzamide scaffold affect their inhibitory potency. nve.nlnih.gov For example, the nature and position of substituents on the benzoyl and amine portions of the molecule can greatly influence the compound's ability to bind to the active site of the tyrosinase enzyme. nih.gov

The following table summarizes the tyrosinase inhibitory activity of some benzamide derivatives as reported in the scientific literature.

| Compound Name | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

| N-(benzoyloxy)benzamide | 2.5 | Kojic acid | 44.6 |

| N'-phenylbenzohydrazide | 10.5 | Kojic acid | 44.6 |

| Compound 7 (a dinitro-benzamide derivative) | 1.09 | Kojic acid | 16.67 |

| L-mimosine | 3.68 |

This table is for illustrative purposes and includes data for benzamide derivatives, not specifically this compound, as found in the cited literature. researchgate.netnve.nl

Sigma-1 Receptor Ligand Studies with Iodinated Benzamide Analogues

The sigma-1 receptor is a unique protein that has been implicated in a variety of cellular functions and is considered a promising target for the treatment of several central nervous system disorders and for cancer diagnostics. nih.gov Iodinated benzamide analogues have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor. nih.gov The presence of iodine in these molecules allows for their radiolabeling, making them suitable for in vivo imaging of sigma-1 receptor distribution and density using PET and SPECT. nih.gov

Research in this area has focused on developing ligands that are not only potent but also highly selective for the sigma-1 receptor over the sigma-2 receptor subtype. nih.gov High selectivity is crucial for accurately imaging the target receptor without interference from off-target binding. The binding affinity of these ligands is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki) or the dissociation constant (Kd). nih.gov

For example, the compound [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been shown to bind with high affinity to sigma receptors expressed in breast cancer cells. researchgate.net This suggests its potential as a radiopharmaceutical for imaging breast tumors. researchgate.net The development of such ligands involves medicinal chemistry efforts to optimize the structure of the benzamide analogue to achieve the desired pharmacological profile. nih.gov

The table below presents the binding affinities of some iodinated benzamide analogues for the sigma-1 receptor.

| Compound Name | Binding Affinity (Ki or Kd in nM) | Receptor Subtype |

| Haloperidol | 2-4 | Sigma-1 |

| LS-127 | ~2-4 | Sigma-1 |

| LS-137 | ~2-4 | Sigma-1 |

| [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Ki = 4.6 | Sigma receptors |

| Kd = 26 | Sigma receptors |

This table includes data for various benzamide derivatives and analogues as reported in the literature to illustrate the affinity for the Sigma-1 receptor. nih.govresearchgate.net

Catalytic Applications and Reaction Mechanisms Involving 2 Iodobenzamide Scaffolds

Hypervalent Iodine Catalysis for Organic Transformations

The 2-iodobenzamide (B1293540) scaffold has emerged as a cornerstone for the design of efficient hypervalent iodine catalysts. These catalysts are particularly noted for their application in oxidation reactions, offering an environmentally benign alternative to traditional heavy metal oxidants. jst.go.jp In these systems, a catalytic amount of the iodoarene is used in conjunction with a stoichiometric terminal oxidant, such as Oxone®, to generate the active hypervalent iodine species in situ. jst.go.jpbeilstein-journals.orgresearchgate.net This approach avoids the need to handle potentially explosive isolated hypervalent iodine reagents. acsgcipr.org

Oxidation of Alcohols to Carbonyl Compounds and Carboxylic Acids

2-Iodobenzamide derivatives have proven to be effective catalysts for the oxidation of both primary and secondary alcohols. researchgate.net Using Oxone® as the co-oxidant, these reactions can often be performed at room temperature. jst.go.jpresearchgate.net Secondary alcohols are efficiently converted to their corresponding ketones, while primary alcohols can be oxidized first to aldehydes and subsequently to carboxylic acids. acsgcipr.orgresearchgate.netnsf.gov

The reactivity of the catalyst can be tuned by modifying the substituents on the benzamide (B126) ring. For instance, 2-iodo-5-methoxybenzamide (B7934259) was found to be a more reactive catalyst than the unsubstituted 2-iodobenzamide. jst.go.jp Similarly, N-isopropyl-2-iodo-5-methoxybenzamide has been identified as a highly reactive and efficient catalyst for these transformations, attributed to the rapid generation of the active pentavalent iodine species. beilstein-journals.orgnsf.govresearchgate.net

Table 1: Oxidation of Various Alcohols Using 2-Iodo-N-isopropyl-5-methoxybenzamide Catalyst beilstein-journals.org

| Substrate (Alcohol) | Product | Yield (%) |

|---|---|---|

| 1-Phenylethanol | Acetophenone | 95 |

| Benzhydrol | Benzophenone | 99 |

| Benzyl alcohol | Benzoic acid | 94 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 95 |

| 2-Octanol | 2-Octanone | 81 |

Development of Conformationally Rigid 2-Iodobenzamide Catalysts (e.g., 8-iodoisoquinolinones)

To enhance catalytic activity, researchers have developed conformationally rigid 2-iodobenzamide catalysts. jst.go.jp A notable example is the creation of lactam-type catalysts, specifically 8-iodoisoquinolinones. jst.go.jpnih.gov These catalysts feature a rigid 6/6 bicyclic lactam structure, which is believed to promote a more efficient intramolecular I---O interaction, crucial for catalyst activation. jst.go.jp Comparative studies have shown that these 8-iodoisoquinolinone catalysts are more reactive and can catalyze the oxidation of alcohols significantly faster than the more flexible, acyclic 2-iodobenzamide precursors like IBamide and MeO-IBamide. jst.go.jpnih.gov

Mechanistic Insights into Catalyst Activation and I(V) Species Generation

The catalytic cycle for alcohol oxidation mediated by 2-iodobenzamides involves the in-situ generation of hypervalent iodine species. acsgcipr.org The proposed mechanism begins with the oxidation of the monovalent iodine of the 2-iodobenzamide catalyst (an iodoarene) by a terminal oxidant, typically Oxone®. beilstein-journals.orgnii.ac.jp This initial step generates a trivalent iodine(III) species, which is then further oxidized to a pentavalent iodine(V) species. beilstein-journals.orgnii.ac.jpnih.gov

This highly reactive I(V) species is the active oxidant in the cycle. beilstein-journals.org It oxidizes the alcohol substrate to the corresponding carbonyl compound (ketone or aldehyde), during which the iodine is reduced back to a trivalent I(III) state. beilstein-journals.orgnii.ac.jp The I(III) species is then re-oxidized by the terminal oxidant to regenerate the active I(V) catalyst, thus completing the catalytic cycle. beilstein-journals.orgnih.gov The rapid regeneration of the pentavalent species is a key factor in the high reactivity of these catalysts at room temperature. beilstein-journals.org

Organo-Mediator Enabled Electrochemical Reactions

Beyond oxidation catalysis, the 2-iodobenzamide scaffold is instrumental in organo-mediator enabled electrochemical reactions. rsc.org This strategy utilizes a redox mediator to facilitate electron transfer, allowing for transformations that might be difficult to achieve through direct electrolysis. researchgate.netrsc.org This approach can improve selectivity and prevent issues like electrode passivation. researchgate.netrsc.org

1,4-Aryl Migration in N-Aryl-2-iodobenzamides

An important application of this methodology is the electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides. rsc.orgrsc.org This reaction provides a transition-metal-free method for constructing structurally diverse biaryl compounds. rsc.org The process is typically promoted by a catalytic amount of an organo-mediator, such as 9-bromophenanthrene, in an undivided electrochemical cell under mild conditions. rsc.orgrsc.org This indirect electrochemical method can circumvent the formation of undesired byproducts often seen in direct electrochemical reductions. rsc.org

Generation of Aryl Radicals and Spirocyclization Pathways

The mechanism for the 1,4-aryl migration is initiated by the generation of an aryl radical. rsc.orgrsc.org In the electrochemical setup, the organo-mediator is first reduced at the cathode. This reduced mediator then transfers an electron to the N-aryl-2-iodobenzamide substrate, leading to the cleavage of the carbon-iodine bond and the formation of an aryl radical. rsc.org

This aryl radical undergoes a subsequent intramolecular 5-exo-trig spirocyclization. rsc.org This is followed by a crucial C–N bond cleavage step, which leads to the formation of a nitrogen-centered radical intermediate. rsc.org Finally, this intermediate abstracts a hydrogen atom to yield the final biaryl product, completing the 1,4-aryl migration. rsc.org This pathway highlights the utility of electrochemistry in generating radical intermediates for complex bond-forming sequences. researchgate.netrsc.org

Advanced Analytical Methodologies in 2 Amino 5 Iodobenzamide Research

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous verification of synthesized chemical compounds like 2-Amino-5-iodobenzamide. Unlike standard mass spectrometry, HRMS instruments provide extremely precise mass measurements, typically to four or five decimal places. This level of precision allows for the determination of a molecule's elemental formula, providing a high degree of confidence in its identity.

In the verification of this compound, HRMS is used to compare the experimentally measured monoisotopic mass with the theoretically calculated exact mass based on its molecular formula, C₇H₇IN₂O. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, and ¹⁶O). A close match between the experimental and theoretical mass, typically within a 5 ppm (parts per million) margin of error, confirms the elemental composition and, by extension, the identity of the compound.

The data below illustrates the verification process for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇IN₂O |

| Calculated Exact Mass | 261.96031 Da |

| Observed m/z [M+H]⁺ (Hypothetical) | 262.96759 |

| Mass Error (Hypothetical) | < 5 ppm |

Ligand-Observed NMR Experiments for Protein Binding

Understanding how a ligand like this compound interacts with its protein target is crucial, particularly in fragment-based drug discovery. nih.govfrontiersin.org Ligand-observed Nuclear Magnetic Resonance (NMR) experiments are powerful tools for this purpose, as they allow for the detection of weak binding events without the need for high concentrations of the protein target. nih.govmestrelab.com

One of the most common ligand-observed techniques is Saturation Transfer Difference (STD) NMR. nih.gov In an STD-NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only signals from the protein receptor are present. This saturation spreads throughout the protein via spin diffusion. If a ligand binds to the protein, even transiently, the saturation is transferred to the ligand's protons that are in close proximity to the protein surface. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum.

By subtracting a spectrum with protein saturation from a reference spectrum without saturation, a "difference" spectrum is obtained which shows signals only from the binding ligand. The intensity of these signals, known as the STD effect, is proportional to the proximity of each ligand proton to the protein surface. This allows for the mapping of the ligand's "binding epitope"—the part of the molecule that is in direct contact with the protein. nih.gov For this compound, this could reveal the orientation of the benzamide (B126) ring within the protein's binding pocket.

The following table illustrates hypothetical STD-NMR results for this compound, indicating which parts of the molecule are most involved in protein binding. The proton with the strongest signal is assigned a value of 100%.

| Proton on Benzamide Ring | Hypothetical Relative STD Enhancement (%) | Inferred Proximity to Protein |

|---|---|---|

| H3 | 100 | Closest |

| H6 | 85 | Close |

| H4 | 70 | Moderate |

| Amide Protons (-CONH₂) | 45 | Distant/Solvent Exposed |

| Amine Protons (-NH₂) | 30 | Distant/Solvent Exposed |

LC-MS/MS Based Enzymatic Assays

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) based assays provide a highly sensitive and specific method for measuring enzyme activity and inhibition. frontiersin.orgresearchgate.net This label-free approach is particularly valuable for characterizing the inhibitory potential of compounds like this compound against their target enzymes, such as PARP. A key advantage is the elimination of potential interference from fluorescent or radioactive labels used in other assay formats. researchgate.net

In a typical assay to determine the potency (e.g., IC₅₀ value) of an inhibitor, the enzyme is incubated with its specific substrate in the presence of varying concentrations of the inhibitor. The reaction is stopped after a set time, and the mixture is analyzed by LC-MS/MS. The liquid chromatography step separates the substrate from the product. The tandem mass spectrometer is then used to specifically detect and quantify both the remaining substrate and the newly formed product based on their unique mass-to-charge ratios and fragmentation patterns.

By comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor, the percentage of enzyme inhibition can be calculated for each inhibitor concentration. These data are then plotted to generate a dose-response curve, from which the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is determined. This quantitative measure is a critical parameter in drug discovery for assessing the potency of a compound. frontiersin.org

The table below provides an example of data that would be generated from an LC-MS/MS enzymatic assay to determine the IC₅₀ of this compound.

| Concentration of this compound (µM) | Enzyme Activity (% of Control) | % Inhibition |

|---|---|---|

| 0.1 | 95.2 | 4.8 |

| 1 | 80.5 | 19.5 |

| 10 | 51.3 | 48.7 |

| 50 | 22.1 | 77.9 |

| 100 | 10.8 | 89.2 |

Future Research Directions and Emerging Paradigms for 2 Amino 5 Iodobenzamide

Design and Synthesis of Next-Generation Derivatives with Tailored Bioactivity

The structural framework of 2-Amino-5-iodobenzamide is particularly amenable to the generation of large libraries of novel compounds with fine-tuned biological activities. Future research will focus on systematic structural modifications to explore new therapeutic applications, moving beyond its established roles. Studies on related 2-aminobenzamide (B116534) structures have already demonstrated their potential as antimicrobial and antifungal agents, providing a strong rationale for further development. nih.govnih.gov Similarly, other substituted benzamide (B126) cores are known to act as potent inhibitors of enzymes like histone deacetylases (HDACs), indicating a promising avenue for developing new anti-cancer therapeutics from the this compound scaffold. researchgate.net

Two primary reactive sites on the molecule are ripe for derivatization:

The Amino Group: This site can be readily modified through acylation, sulfonation, and reductive amination to install a wide array of functional groups. This allows for the precise tuning of steric and electronic properties to optimize interactions with biological targets.

The Iodo Group: The carbon-iodine bond is an exceptionally versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions. mdpi.com Techniques such as Suzuki, Sonogashira, and Heck couplings enable the introduction of diverse aryl, heteroaryl, and alkyl groups, dramatically expanding the chemical space accessible from this starting material.

A systematic approach to derivatization, as outlined in the table below, can generate focused libraries for screening against various disease targets.

| Scaffold Position | Synthetic Transformation | Potential Functional Groups (R) | Targeted Bioactivity |

|---|---|---|---|

| 2-Amino Group | Acylation/Sulfonylation | Alkyl/Aryl amides, Carbamates, Sulfonamides, Ureas | Kinase Inhibition, GPCR Modulation, Antimicrobial |

| 5-Iodo Group | Suzuki Coupling | (Hetero)aryl, Substituted Phenyls | Antitumor (e.g., HDAC inhibition), Antiviral |

| 5-Iodo Group | Sonogashira Coupling | Alkynes, Terminal Alkynes | Enzyme Inhibition, Molecular Probes |

| 5-Iodo Group | Heck Coupling | Alkenes, Styrenes | Antioxidant, Anti-inflammatory |

Exploration of Novel Catalytic Transformations

Beyond its use as a synthetic building block, this compound holds significant potential as a precatalyst in the field of hypervalent iodine chemistry. Iodoarenes can be oxidized in situ to form highly reactive iodine(III) or iodine(V) species, which can catalyze a variety of powerful oxidative transformations, offering a greener alternative to traditional heavy metal catalysts. cardiff.ac.ukresearchgate.net

Future research should investigate this compound as a precatalyst for reactions such as:

Oxidative Functionalization of Alkenes: Hypervalent iodine catalysts are known to mediate reactions like oxyamination and diamination of olefins. beilstein-journals.orgnih.govacs.org The electronic nature of the this compound—possessing both an electron-donating amino group and an electron-withdrawing amide group—could modulate the reactivity and selectivity of the active catalytic species in novel ways.

C-H Functionalization: A key goal in modern synthesis is the direct functionalization of C-H bonds. Hypervalent iodine catalysts have shown promise in mediating C-H amination and etherification reactions. rsc.org Developing catalysts based on the this compound core could lead to new catalysts with unique substrate scopes and selectivities.

A major research thrust will be the design of chiral derivatives of this compound to enable asymmetric catalysis. By introducing chiral auxiliaries, for instance by modifying the amino group, it may be possible to develop enantioselective versions of these oxidative transformations. Furthermore, immobilizing the catalyst onto a solid support would facilitate its recovery and reuse, enhancing the sustainability of these processes.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of this compound derivatives. By modeling the behavior of these molecules at an atomic level, researchers can predict their properties and prioritize synthetic efforts, saving significant time and resources.

Emerging research paradigms in this area include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of novel derivatives. This can help rationalize and predict their reactivity in catalytic cycles or their intrinsic binding affinity for a biological target.

Molecular Docking: For drug discovery applications, molecular docking simulations can predict the binding poses and affinities of designed derivatives within the active site of a target protein, such as an enzyme or receptor. researchgate.netmdpi.com This allows for the rational design of compounds with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate structural features of a series of compounds with their measured biological activity, QSAR can predict the activity of untested molecules. nih.gov Future work will involve generating QSAR models for libraries of this compound derivatives to guide the design of next-generation drug candidates.

The table below illustrates a hypothetical dataset for a QSAR study, where molecular descriptors are correlated with inhibitory activity.

| Compound ID | Modification (R-group at C5) | LogP (Lipophilicity) | Molecular Weight | H-Bond Donors | Predicted IC50 (µM) |

|---|---|---|---|---|---|

| AIB-001 | -Phenyl | 3.1 | 314.1 | 2 | 12.5 |

| AIB-002 | -Thiophene | 2.8 | 320.2 | 2 | 9.8 |

| AIB-003 | -Pyridyl | 2.5 | 315.1 | 2 | 5.2 |

| AIB-004 | -N-Methylpyrrole | 3.0 | 317.2 | 2 | 7.1 |

Integration with High-Throughput Screening and Combinatorial Chemistry

The synthetic versatility of this compound makes it an ideal starting scaffold for combinatorial chemistry, enabling the rapid generation of large and diverse molecular libraries. nih.gov The integration of combinatorial synthesis with high-throughput screening (HTS) represents a powerful paradigm for discovering novel bioactive compounds.

A future research workflow would involve:

Library Synthesis: Employing parallel or split-pool synthesis techniques to create a library of thousands of distinct this compound derivatives. Diversity would be introduced by using a wide range of building blocks for reactions at both the amino and iodo positions.

High-Throughput Screening (HTS): Screening the entire library against a panel of biological targets (e.g., kinases, proteases, GPCRs) using automated, miniaturized assays that measure biochemical or cellular responses.

Hit Identification and Validation: Identifying "hits" from the primary screen, followed by resynthesis and further testing to confirm their activity and determine structure-activity relationships (SAR).

The following table outlines a sample design for a combinatorial library based on the this compound scaffold.

| Scaffold | Reaction 1 (at 2-NH2) | Building Blocks (R1-COOH) | Reaction 2 (at 5-I) | Building Blocks (R2-B(OH)2) | Library Size |

|---|---|---|---|---|---|

| This compound | Amide Coupling | 100 Carboxylic Acids | Suzuki Coupling | 100 Boronic Acids | 10,000 Compounds |

| e.g., Acetic acid | e.g., Phenylboronic acid | ||||

| e.g., Cyclohexanecarboxylic acid | e.g., 3-Pyridylboronic acid | ||||

| e.g., Nicotinic acid | e.g., 4-Fluorophenylboronic acid |

Expanding Applications in Materials Science and Chemical Biology

The unique functional groups of this compound also position it for exciting applications in materials science and as a tool for chemical biology.

Materials Science: The molecule can be envisioned as a functional monomer for the synthesis of advanced polymers. The presence of both an amino group and a benzamide structure allows it to be incorporated into condensation polymers like polyamides or poly(amido-amines). nih.govyoutube.com The iodine atom can be used for post-polymerization modification via cross-coupling, allowing the synthesis of functional materials with tailored optical or electronic properties for applications in areas like organic electronics or sensor technology. youtube.com

Chemical Biology: The 2-aminobenzamide scaffold is well-suited for the design of chemical probes to study biological systems. frontiersin.org Building on work where similar benzamide cores were used to create photoreactive probes for HDACs, nih.govresearchgate.net future research can focus on developing:

Affinity-Based Probes: By attaching a reporter tag (e.g., biotin) to the amino group via a linker, derivatives can be created to identify the protein binding partners of benzamide-based ligands through pull-down experiments and mass spectrometry.

Fluorescent Probes: Conjugating a fluorophore to the scaffold can create probes for visualizing biological targets or processes within living cells using fluorescence microscopy. The 2-aminobenzamide core has already been successfully used as a scaffold for fluorescent chemosensors. rsc.org

These advanced applications will leverage the fundamental chemistry of this compound to create sophisticated tools for both materials innovation and biological discovery.

Retrosynthesis Analysis